Ethyl glutamate

Description

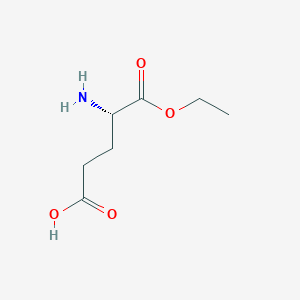

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-5-ethoxy-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4/c1-2-12-6(9)4-3-5(8)7(10)11/h5H,2-4,8H2,1H3,(H,10,11)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMQUEQJCYRFIQS-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25189-52-0 | |

| Record name | Poly(γ-ethyl L-glutamate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25189-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID901018766 | |

| Record name | Ethyl glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901018766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119-33-1 | |

| Record name | Ethyl L-glutamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl glutamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901018766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl hydrogen L-glutamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.977 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL GLUTAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3EC85NWR4K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl Glutamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl glutamate, the ethyl ester derivative of the non-essential amino acid L-glutamic acid, serves as a key intermediate in pharmaceutical and chemical synthesis. A thorough understanding of its physicochemical properties is paramount for its application in drug development, formulation, and quality control. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and workflows for its synthesis and analysis. All quantitative data are summarized for clarity, and key processes are visualized to facilitate understanding.

Chemical Identity and Structure

This compound is formally known as (2S)-2-amino-5-ethoxy-5-oxopentanoic acid. It is structurally characterized by a central chiral carbon, an amino group, a free carboxylic acid group, and a gamma-carboxyl group esterified with an ethyl group.

-

IUPAC Name: (2S)-2-amino-5-ethoxy-5-oxopentanoic acid

-

Molecular Formula: C₇H₁₃NO₄[1]

-

Canonical SMILES: CCOC(=O)CCC(C(=O)O)N

Physicochemical Properties

The physicochemical parameters of a compound are critical for predicting its behavior in biological systems and for guiding formulation development. The properties of this compound are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | References |

| Molecular Weight | 175.18 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 179 - 191 °C | |

| Boiling Point | 326.5 °C (at 760 mmHg) | |

| Density | 1.197 - 1.284 g/cm³ | |

| Refractive Index | 1.476 | |

| Vapor Pressure | 4.29 x 10⁻⁵ mmHg (at 25 °C) |

Table 2: Solubility and Partitioning

| Property | Value | References |

| Water Solubility | 100 mg/mL | |

| logP (o/w) | 0.340 - 0.442 | |

| pKa (Predicted) | 2.21 ± 0.10 (for the carboxylic acid group) |

Table 3: Safety and Handling

| Property | Value | References |

| Flash Point | 151.3 °C | |

| Storage Temperature | 2 - 8 °C (Refrigerated) |

Experimental Protocols

Accurate determination of physicochemical properties relies on standardized, validated methodologies. The following sections detail common protocols applicable to a substance like this compound.

Melting Point Determination (Capillary Method)

The capillary method is a standard pharmacopeial technique for determining the melting point of a solid substance.

Methodology:

-

Sample Preparation: The this compound sample must be completely dry and finely powdered to ensure uniform heat transfer. Coarse crystals should be crushed using a mortar and pestle.

-

Capillary Loading: The open end of a glass capillary tube is pressed into the powdered sample. The tube is then tapped on a hard surface or dropped through a long glass tube to tightly pack the powder to a height of about 3 mm.

-

Apparatus Setup: The loaded capillary is placed into a heating block apparatus alongside a calibrated thermometer.

-

Heating: The apparatus is heated rapidly to a temperature approximately 10-15°C below the expected melting point. The heating rate is then reduced to about 1-2°C per minute to allow for thermal equilibrium.

-

Observation: The temperature at which the substance first begins to liquefy is recorded as the start of the melting range. The temperature at which the last solid particle disappears is the end of the range. For a pure substance, this range should be narrow.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly precise technique used to determine the acid dissociation constant (pKa) of a substance by measuring pH changes during titration with a strong base or acid.

Methodology:

-

System Calibration: Calibrate the pH meter and electrode using standard buffers of known pH (e.g., pH 4, 7, and 10).

-

Sample Preparation: Prepare a solution of this compound (e.g., 1 mM) in purified water. To maintain constant ionic strength, a salt like 0.15 M KCl is added.

-

Initial pH Adjustment: Adjust the initial pH of the sample solution to the acidic range (e.g., pH 1.8-2.0) using a standardized acid (e.g., 0.1 M HCl).

-

Titration: Place the solution in a temperature-controlled vessel with a magnetic stirrer. Immerse the pH electrode. Add small, precise increments of a standardized base (e.g., 0.1 M NaOH) and record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Continue the titration until the pH reaches the basic range (e.g., pH 12). Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, often calculated using the second derivative of the plot. The procedure should be repeated at least three times.

logP Determination (Shake-Flask Method)

The shake-flask method is the "gold standard" for experimentally determining the n-octanol/water partition coefficient (logP), a measure of a compound's lipophilicity.

Methodology:

-

Phase Preparation: Prepare n-octanol saturated with water and water (or a suitable buffer, like PBS at pH 7.4 for logD) saturated with n-octanol by shaking them together for 24 hours and allowing the phases to separate.

-

Sample Addition: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble).

-

Partitioning: The two phases are combined in a vessel at a defined volume ratio. The vessel is sealed and agitated (e.g., by shaking or rotating) at a constant temperature until equilibrium is reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Concentration Analysis: The concentration of this compound in each phase is determined using a suitable analytical technique, such as HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Synthesis and Analysis

Synthesis of this compound

This compound is typically synthesized via Fischer esterification of L-glutamic acid. This involves reacting the amino acid with ethanol in the presence of an acid catalyst.

Procedure Outline:

-

L-glutamic acid is refluxed in excess absolute ethanol with a strong acid catalyst, such as hydrogen chloride or sulfuric acid.

-

The reaction selectively esterifies the gamma-carboxylic acid due to steric hindrance at the alpha-position.

-

After the reaction is complete, the mixture is cooled.

-

The product is precipitated by neutralizing the acid catalyst, often with a weak base like aniline or by adjusting the pH with sodium methylate, followed by the addition of more ethanol to reduce solubility.

-

The resulting crystalline solid is filtered, washed with ethanol to remove impurities, and dried to yield pure this compound.

Analytical Characterization (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and separating it from related substances like unreacted glutamic acid or the corresponding D-isomer.

Methodology Outline:

-

Column Selection: For separating amino acid esters, reversed-phase columns (e.g., C18) are often used, sometimes with derivatization. For chiral separations to detect enantiomeric impurities, specialized chiral stationary phases (CSPs) are required.

-

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol. The gradient or isocratic conditions are optimized to achieve separation.

-

Derivatization: To enhance UV detection or fluorescence, pre-column derivatization may be employed. Reagents that react with the primary amine group, such as o-phthalaldehyde (OPA) or fluorenylmethoxycarbonyl chloride (FMOC), are common.

-

Detection: UV detection at a low wavelength (around 210 nm) is suitable for the underivatized compound. If a fluorescent derivatizing agent is used, a fluorescence detector provides high sensitivity and selectivity.

-

Quantification: Purity is determined by calculating the peak area of this compound as a percentage of the total peak area in the chromatogram.

Stability and Storage

Stability testing is crucial to determine the retest period and appropriate storage conditions for a pharmaceutical ingredient. Following ICH (International Council for Harmonisation) guidelines is standard practice.

-

Long-Term Storage: Recommended conditions are 25°C ± 2°C at 60% ± 5% relative humidity (RH) or 30°C ± 2°C at 65% ± 5% RH.

-

Accelerated Storage: Performed at 40°C ± 2°C at 75% ± 5% RH for a minimum of 6 months to predict long-term stability.

-

Testing Frequency: For long-term studies, testing should occur every 3 months for the first year, every 6 months for the second year, and annually thereafter.

-

Attributes to Monitor: Stability studies should monitor physical appearance, purity (for degradation products via HPLC), and moisture content.

This compound should be stored in well-sealed containers under refrigerated conditions (2-8°C) to minimize degradation.

References

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl Glutamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of ethyl glutamate, an amino acid derivative with applications in pharmaceutical and biochemical research.[1][2] It serves as an important intermediate in the synthesis of peptides and a chiral auxiliary in asymmetric synthesis.[1] This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and visualizes the core processes for enhanced understanding.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below for quick reference.

Table 1: Physicochemical Properties of L-Glutamic Acid 5-Ethyl Ester

| Property | Value | Source |

| Molecular Formula | C₇H₁₃NO₄ | [3][4] |

| Molecular Weight | 175.18 g/mol | |

| CAS Number | 1119-33-1 | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | ~179-187 °C (decomposes) | |

| Boiling Point | 326.5 °C at 760 mmHg | |

| Density | 1.197 g/cm³ | |

| Solubility | Soluble in water (100 mg/mL) | |

| Storage Temperature | 2-8°C |

Table 2: Spectroscopic Data for this compound Characterization

| Technique | Parameter | Value (ppm or cm⁻¹) | Assignment |

| ¹H NMR | Chemical Shift (δ) | ~3.7 ppm (triplet) | α-CH (proton on the chiral carbon) |

| ~2.45 ppm (triplet) | γ-CH₂ (methylene adjacent to ester) | ||

| ~2.0 ppm (multiplet) | β-CH₂ (methylene adjacent to α-CH) | ||

| ~4.1 ppm (quartet) | O-CH₂ (methylene of the ethyl group) | ||

| ~1.2 ppm (triplet) | CH₃ (methyl of the ethyl group) | ||

| ¹³C NMR | Chemical Shift (δ) | ~175 ppm | C=O (Carboxylic acid) |

| ~173 ppm | C=O (Ester) | ||

| ~61 ppm | O-CH₂ (Ethyl group) | ||

| ~53 ppm | α-CH | ||

| ~30 ppm | γ-CH₂ | ||

| ~27 ppm | β-CH₂ | ||

| ~14 ppm | CH₃ (Ethyl group) | ||

| FTIR | Absorption Band (cm⁻¹) | ~3400-2500 cm⁻¹ | O-H stretch (Carboxylic acid) |

| ~2980 cm⁻¹ | C-H stretch (Aliphatic) | ||

| ~1735 cm⁻¹ | C=O stretch (Ester) | ||

| ~1640 cm⁻¹ | C=O stretch (Carboxylic acid) | ||

| ~1590 cm⁻¹ | N-H bend (Amine) | ||

| ~1250 cm⁻¹ | C-O stretch (Ester) |

Note: NMR chemical shifts are approximate and can vary based on the solvent and experimental conditions. Data is inferred from general chemical shift tables and specific data for glutamic acid and its derivatives.

Synthesis of this compound

The most common and practical method for synthesizing this compound is the Fischer esterification of L-glutamic acid using ethanol in the presence of a strong acid catalyst.

Synthesis Pathway

The reaction involves the protonation of the γ-carboxylic acid group of glutamic acid by a strong acid, followed by nucleophilic attack from ethanol to form the ethyl ester.

Caption: Fischer esterification pathway for this compound synthesis.

Experimental Protocol: Fischer Esterification

This protocol is based on established methods for the synthesis of γ-ethyl glutamate.

Materials:

-

L-Glutamic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (100%) or anhydrous hydrogen chloride

-

Diethylamine (or another suitable organic base)

-

Reaction flask with a stirrer and reflux condenser

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Brilliant yellow test paper (or pH meter)

Procedure:

-

Catalyst Solution Preparation: In a reaction flask, carefully add 112.8 g of 100% sulfuric acid to 1400 mL of anhydrous ethanol while stirring in an ice bath to manage the exothermic reaction.

-

Reactant Addition: To the cooled ethanol/acid solution, add 140 g of L-glutamic acid.

-

Reaction: Stir the mixture and heat it to 45°C for approximately 4 hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

-

Precipitation: Prepare a solution of 238 mL of diethylamine in 800 mL of anhydrous ethanol. After the 4-hour reaction period, cool the reaction mixture and slowly add the diethylamine solution. The temperature may increase; maintain control by cooling as needed. Continue adding the base until the mixture is faintly alkaline (as tested with brilliant yellow test paper).

-

Isolation: Cool the resulting slurry to 20°C to ensure complete precipitation of the product.

-

Purification: Filter the precipitate using a Büchner funnel. Wash the collected solid several times with hot ethanol (~60°C) to remove any residual sulfates and other impurities.

-

Drying: Dry the purified white solid product under a vacuum to obtain γ-ethyl L-glutamate. A typical yield for this procedure is around 79.3%.

Characterization of this compound

To confirm the identity, purity, and structure of the synthesized this compound, a series of analytical techniques are employed.

Characterization Workflow

The logical flow for characterizing the synthesized product involves a multi-step analytical approach to confirm its structure and purity.

Caption: Standard workflow for the analytical characterization of this compound.

Experimental Protocols: Characterization Techniques

3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the this compound molecule.

Protocol:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dried this compound sample with potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Place the sample in the FTIR spectrometer and record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

Analysis: Analyze the resulting spectrum for characteristic absorption bands corresponding to the functional groups in this compound, such as the O-H stretch of the carboxylic acid, the N-H bend of the amine, and the C=O stretches of both the ester and carboxylic acid moieties (see Table 2).

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise molecular structure of this compound by identifying the chemical environment of each proton and carbon atom.

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

-

Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine the relative number of protons and analyze the splitting patterns (multiplicity) to infer neighboring protons. Assign the chemical shifts in both ¹H and ¹³C spectra to the corresponding atoms in the this compound structure (see Table 2).

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound and to provide information about its fragmentation pattern, further confirming its identity.

Protocol:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via Gas Chromatography (GC-MS) or by direct infusion after dissolving in a suitable solvent for techniques like Electrospray Ionization (ESI-MS).

-

Data Acquisition: Acquire the mass spectrum, which plots ion abundance versus mass-to-charge ratio (m/z).

-

Analysis: Identify the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺, which should correspond to the molecular weight of this compound (175.18 g/mol ). Analyze the fragmentation pattern to further confirm the structure.

References

In Vitro Biological Activity of Ethyl Glutamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the in vitro biological activity of ethyl glutamate and its closely related analog, L-glutamate diethyl ester (GDEE). The available research points to potential applications in neuroscience and oncology, primarily based on the modulation of glutamatergic signaling pathways. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.

Neuroactive Properties: Modulation of Glutamatergic Neurotransmission

This compound and its diethyl ester have been investigated for their ability to interact with and modulate glutamate receptors, the primary mediators of excitatory neurotransmission in the central nervous system.

Antagonism of Metabotropic Glutamate Receptors

L-glutamate diethyl ester (GDEE) has been identified as a group II metabotropic glutamate receptor (mGluR) antagonist. These receptors are G-protein coupled and play a crucial role in regulating synaptic plasticity.

-

Experimental Evidence: In rat hippocampal slices, 100 µM GDEE was shown to prevent the blockade of long-term potentiation (LTP) induced by the mGluR3 agonist N-acetylaspartylglutamate (NAAG)[1][2][3][4]. This suggests that GDEE can reverse the inhibitory effects of group II mGluR activation on synaptic plasticity. Furthermore, GDEE has been shown to block the cardiovascular effects of L-glutamate in the nucleus tractus solitarii, with a dose of 15 µg/NTS being effective[5]. In rat cerebral cortex slices, 10 mM GDEE did not affect responses to AMPA, kainate, or NMDA, but did potentiate responses to quisqualate.

Inhibition of Spontaneous Neuronal Firing

GDEE has demonstrated the ability to inhibit spontaneous neuronal activity in vitro.

-

Experimental Evidence: In studies using rat cerebral cortex slices, GDEE inhibited spontaneous paroxysmal discharges with an IC50 of 6.7 ± 0.37 mM.

Effects on Acetylcholinesterase Activity

GDEE has been observed to block the glutamate-induced stimulation of acetylcholinesterase activity in cerebellar slices from newborn rats, suggesting an interaction with quisqualate-sensitive glutamate receptors in the regulation of this enzyme.

Quantitative Data for L-Glutamate Diethyl Ester (GDEE) Neuroactivity

| Biological Effect | Test System | Agonist/Condition | GDEE Concentration/Dose | Result | Reference |

| Inhibition of Spontaneous Paroxysmal Discharges | Rat Cerebral Cortex Slices | Spontaneous | IC50: 6.7 ± 0.37 mM | Inhibition of neuronal firing | |

| Antagonism of LTP Blockade | Rat Hippocampal Slices | NAAG | 100 µM | Prevention of LTP blockade | |

| Antagonism of Cardiovascular Effects | Rat Nucleus Tractus Solitarii | L-Glutamate | 15 µg/NTS | Antagonism of L-glutamate effects | |

| Modulation of Agonist-Induced Depolarization | Rat Cerebral Cortex Slices | Quisqualate | 10 mM | Potentiation of response |

Anticancer Potential

Preliminary in vitro studies suggest that derivatives of this compound may possess antitumor properties.

Cytotoxicity in Cancer Cell Lines

A synthesized germanium sesquioxide of this compound has demonstrated inhibitory effects on the growth of a human colon cancer cell line.

-

Experimental Evidence: At a concentration of 50 µg/mL, this germanium conjugate inhibited the growth of HCT cells by 41.5%.

It is important to note that this activity is attributed to a derivative, and the direct anticancer effects of this compound remain to be fully elucidated. The use of poly(γ-ethyl glutamate) in drug delivery systems for cancer therapeutics has also been explored.

Quantitative Data for this compound Derivative Anticancer Activity

| Compound | Cell Line | Concentration | % Inhibition | Reference |

| Germanium Sesquioxide of this compound | HCT (Colon Cancer) | 50 µg/mL | 41.5% |

Antibacterial Activity

Glutamic acid diethyl ester (GLADE) has been shown to possess antibacterial properties against a range of clinically relevant bacteria.

-

Experimental Evidence: GLADE inhibited the growth of all tested Gram-positive bacterial strains and Pseudomonas aeruginosa at a concentration of 12.75 mg/mL. Other Gram-negative bacteria were inhibited at a concentration of 25.5 mg/mL.

Quantitative Data for Glutamic Acid Diethyl Ester (GLADE) Antibacterial Activity

| Bacterial Type | Bacterial Strains | MIC | Reference |

| Gram-positive | (Not specified in abstract) | 12.75 mg/mL | |

| Gram-negative | Pseudomonas aeruginosa | 12.75 mg/mL | |

| Gram-negative | (Other strains not specified) | 25.5 mg/mL |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for assessing the biological activity of this compound and its analogs.

Assessment of Neuroprotective Effects (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Protocol:

-

Cell Plating: Plate primary neurons or neuronal cell lines in a 96-well plate at an optimized density. Culture for a sufficient period to allow for maturation and adherence.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions to obtain a range of working concentrations.

-

Treatment: Remove the existing culture medium and replace it with fresh medium containing the various concentrations of this compound. Include appropriate vehicle controls.

-

Induction of Cytotoxicity (Optional): To assess neuroprotective effects, after a pre-incubation period with this compound, introduce a neurotoxic agent (e.g., high concentrations of glutamate or an excitotoxin).

-

MTT Addition: After the desired incubation period, add MTT solution to each well and incubate for a period that allows for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control (untreated or vehicle-treated) cells.

Measurement of Antioxidant Capacity

While direct studies on this compound are limited, the following assays are standard for assessing the antioxidant potential of a compound.

-

Catalase (CAT) and Superoxide Dismutase (SOD) Activity Assays: These enzymatic assays measure the activity of key antioxidant enzymes in cell lysates. Commercial kits are available that rely on spectrophotometric measurements of the enzyme-catalyzed reactions.

-

Malondialdehyde (MDA) Assay: This assay measures the levels of MDA, a marker of lipid peroxidation and oxidative stress. The assay is typically based on the reaction of MDA with thiobarbituric acid to form a colored product that can be measured spectrophotometrically.

Evaluation of mGluR Antagonism (cAMP Assay)

The activity of this compound as a group II mGluR antagonist can be confirmed by measuring its effect on agonist-induced changes in cyclic AMP (cAMP) levels.

Protocol:

-

Cell Culture: Use cells stably transfected with mGluR2 or mGluR3.

-

Treatment: Pre-incubate the cells with this compound at various concentrations.

-

Stimulation: Stimulate the cells with a known group II mGluR agonist (e.g., DCG-IV) in the presence of forskolin (to stimulate adenylyl cyclase and produce a measurable cAMP signal).

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assays).

-

Data Analysis: Determine the ability of this compound to block the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathway associated with the antagonist activity of this compound at group II mGluRs and a general workflow for assessing its neuroprotective effects.

Caption: Group II mGluR Signaling Pathway Inhibition by this compound.

Caption: Experimental Workflow for Assessing Neuroprotection.

Conclusion and Future Directions

The available in vitro data suggest that this compound and its diethyl ester are modulators of the glutamatergic system, with L-glutamate diethyl ester acting as a group II mGluR antagonist. This activity underlines its potential for further investigation in the context of neurological disorders where glutamatergic signaling is dysregulated. Furthermore, the preliminary anticancer and antibacterial findings, although limited, warrant additional research to determine the direct effects of this compound and to elucidate the underlying mechanisms of action.

Future research should focus on:

-

Obtaining specific quantitative data (IC50, EC50, Ki) for this compound's interaction with various glutamate receptor subtypes.

-

Conducting comprehensive dose-response studies of this compound in a panel of cancer cell lines to determine its direct cytotoxic or cytostatic effects.

-

Investigating the antioxidant and anti-inflammatory properties of pure this compound in relevant in vitro models.

-

Elucidating the specific downstream signaling pathways modulated by this compound to better understand its molecular mechanism of action.

A more robust dataset will be crucial for validating the therapeutic potential of this compound and guiding future drug development efforts.

References

The Role of Ethyl Glutamate in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl glutamate, an ester derivative of the pivotal amino acid L-glutamate, is primarily recognized for its utility as a pharmacological tool and a precursor in chemical syntheses. While direct, extensive research on its specific and independent role in cellular metabolism is limited, its metabolic significance can be largely inferred from its constituent molecules: L-glutamate and ethanol. This technical guide delineates the established metabolic pathways of L-glutamate, providing a framework to understand the potential metabolic impact of this compound upon its anticipated intracellular hydrolysis. We will explore the central role of L-glutamate in the tricarboxylic acid (TCA) cycle, its interplay with glycolysis and oxidative phosphorylation, and its function in amino acid biosynthesis and neurotransmission. Furthermore, we will discuss the action of the related compound, L-glutamic acid diethyl ester (GDEE), as a glutamate receptor antagonist and its implications for cellular signaling. This guide also provides detailed experimental protocols to facilitate further investigation into the metabolic fate and effects of this compound, alongside structured data tables and signaling pathway diagrams to support research and development endeavors.

Introduction: this compound and Its Metabolic Context

This compound is an amino acid derivative that has been noted for its potential to promote cell growth.[1] It is the ethyl ester of L-glutamic acid. In a cellular environment, it is hypothesized that non-specific esterases would hydrolyze this compound into L-glutamate and ethanol. One study on the enzymatic hydrolysis of poly-γ-ethylglutamate supports the feasibility of such a reaction, which would release L-glutamate.[2]

Given this likely metabolic conversion, the primary impact of this compound on cellular metabolism is expected to be dictated by the resulting increase in intracellular L-glutamate and ethanol concentrations. L-glutamate is a cornerstone of intermediary metabolism, linking amino acid and carbohydrate metabolism.[3][4] It is a key substrate for the synthesis of other amino acids and a crucial anaplerotic source for the tricarboxylic acid (TCA) cycle.[4]

A closely related compound, L-glutamic acid diethyl ester (GDEE), is well-documented as an antagonist of glutamate receptors. This antagonistic activity provides a secondary, indirect mechanism by which glutamate esters can influence cellular metabolism, specifically in excitable cells like neurons, by modulating glutamatergic signaling.

Hypothesized Metabolic Fate of this compound

The most probable metabolic fate of this compound upon entering a cell is its hydrolysis into L-glutamate and ethanol, a reaction catalyzed by intracellular esterases.

The resulting L-glutamate would then be available to participate in a multitude of metabolic pathways, while the ethanol would be metabolized primarily through alcohol dehydrogenase and aldehyde dehydrogenase. For the purpose of this guide, we will focus on the metabolic implications of the L-glutamate product.

The Central Role of L-Glutamate in Cellular Metabolism

L-glutamate, the deprotonated form of glutamic acid, is a non-essential amino acid that plays a critical role at the intersection of carbon and nitrogen metabolism.

Integration with the Tricarboxylic Acid (TCA) Cycle

L-glutamate is a key anaplerotic substrate, meaning it can replenish the intermediates of the TCA cycle. This is primarily achieved through two main reactions:

-

Oxidative Deamination by Glutamate Dehydrogenase (GDH): In the mitochondrial matrix, GDH catalyzes the reversible conversion of glutamate to α-ketoglutarate, a direct intermediate of the TCA cycle. This reaction also produces ammonia and reduces NAD(P)⁺ to NAD(P)H.

-

Transamination by Aminotransferases: Glutamate serves as a primary amino group donor in transamination reactions. Enzymes such as aspartate aminotransferase (AST) and alanine aminotransferase (ALT) transfer the amino group from glutamate to oxaloacetate and pyruvate, respectively, yielding α-ketoglutarate and a new amino acid (aspartate or alanine).

Interplay with Glycolysis and Oxidative Phosphorylation

The metabolism of glutamate is intricately linked with cellular energy production. The α-ketoglutarate produced from glutamate enters the TCA cycle, leading to the generation of reducing equivalents (NADH and FADH₂) that fuel oxidative phosphorylation and ATP synthesis.

In certain cell types, particularly astrocytes, the uptake of glutamate can stimulate aerobic glycolysis, a phenomenon where glucose is converted to lactate even in the presence of sufficient oxygen. This process is thought to be coupled to the activity of the Na⁺/K⁺-ATPase, which works to restore the sodium gradient disrupted by Na⁺-dependent glutamate uptake.

Role in Amino Acid and Nucleotide Biosynthesis

As a primary amino donor, glutamate is essential for the synthesis of numerous non-essential amino acids through transamination reactions. It is also a precursor for the synthesis of other important molecules, including:

-

Glutamine: Synthesized from glutamate and ammonia by glutamine synthetase.

-

Proline and Arginine: Synthesized from glutamate via several enzymatic steps.

-

Glutathione (GSH): A critical antioxidant, synthesized from glutamate, cysteine, and glycine.

-

Nucleotides: The nitrogen in the purine and pyrimidine rings is partly derived from the amide group of glutamine, which is in turn synthesized from glutamate.

L-Glutamic Acid Diethyl Ester (GDEE) as a Modulator of Glutamatergic Signaling

GDEE is known to act as an antagonist at certain ionotropic glutamate receptors (iGluRs), particularly quisqualate-sensitive receptors. By blocking the action of glutamate at these receptors, GDEE can indirectly influence cellular metabolism, especially in the central nervous system where glutamate is the primary excitatory neurotransmitter.

Activation of glutamate receptors leads to ion influx (primarily Na⁺ and Ca²⁺ through iGluRs) and the activation of second messenger systems (through metabotropic glutamate receptors, mGluRs), both of which are energy-demanding processes. By antagonizing these receptors, GDEE would be expected to reduce the metabolic load associated with glutamatergic neurotransmission.

References

A Technical Guide to the Spectroscopic Analysis of Ethyl Glutamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of ethyl glutamate, a derivative of the amino acid glutamic acid. This compound serves as a valuable building block in pharmaceutical synthesis and various research applications. Accurate characterization of its chemical structure is paramount for quality control and developmental purposes. This document details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) for the comprehensive structural elucidation of this compound.

The guide is structured to provide both reference data and detailed methodologies. All quantitative spectral data are summarized in clear, tabular formats for ease of comparison. Furthermore, detailed experimental protocols for each key analytical technique are provided, alongside logical and experimental workflow visualizations generated using Graphviz.

Spectroscopic Data of this compound

The following sections present the expected spectroscopic data for this compound (CAS: 1119-33-1; Molecular Formula: C₇H₁₃NO₄; Molecular Weight: 175.18 g/mol ). The NMR data presented is based on predictive models due to the absence of publicly available experimental spectra, a common and valid approach in spectroscopic analysis.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

¹H NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule, revealing their chemical environment, proximity to other protons, and their relative numbers.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~4.12 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~3.75 | Triplet (t) | 1H | α-CH |

| ~2.45 | Triplet (t) | 2H | γ-CH₂ |

| ~2.10 | Multiplet (m) | 2H | β-CH₂ |

| ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal.

| Chemical Shift (δ) (ppm) | Assignment |

| ~175.0 | C =O (Carboxylic Acid) |

| ~173.5 | C =O (Ester) |

| ~61.0 | -O-CH₂ -CH₃ |

| ~53.0 | α-CH |

| ~30.5 | γ-CH₂ |

| ~27.0 | β-CH₂ |

| ~14.0 | -O-CH₂-CH₃ |

FT-IR (Fourier-Transform Infrared) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3300-2500 | Strong, Broad | O-H stretch (Carboxylic Acid) |

| 3200-3000 | Medium, Broad | N-H stretch (Amine) |

| 2980-2850 | Medium | C-H stretch (Aliphatic) |

| ~1735 | Strong | C=O stretch (Ester)[1] |

| ~1710 | Strong | C=O stretch (Carboxylic Acid)[2] |

| ~1640 | Medium | N-H bend (Amine) |

| 1300-1000 | Strong | C-O stretch (Ester and Carboxylic Acid)[1] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its elemental composition and structure. For a volatile compound like an ethyl ester of an amino acid, Electron Ionization (EI) is a common technique.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Significance |

| 175 | [M]⁺ | Molecular Ion |

| 130 | [M - COOH]⁺ | Loss of the carboxylic acid group |

| 102 | [M - COOCH₂CH₃]⁺ | Loss of the ethoxycarbonyl group |

| 84 | [M - COOH - C₂H₅OH]⁺ | Loss of carboxylic acid and ethanol |

| 74 | [CH(NH₂)COOH]⁺ | Fragment containing the α-amino acid core |

| 45 | [COOH]⁺ | Carboxylic acid fragment |

| 29 | [CH₂CH₃]⁺ | Ethyl fragment |

Experimental Protocols

The following are generalized yet detailed protocols for the spectroscopic analysis of a solid, small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the steps for acquiring high-resolution ¹H and ¹³C NMR spectra.

-

Sample Preparation :

-

Accurately weigh 5-25 mg of this compound.[3]

-

Dissolve the sample in approximately 0.75 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Chloroform-d (CDCl₃)) in a clean vial.[4] this compound's zwitterionic nature at neutral pH makes D₂O a common choice.

-

Ensure the sample is fully dissolved. If any solid particles remain, filter the solution through a pipette with a glass wool plug into a clean, dry 5 mm NMR tube.

-

The final sample height in the tube should be approximately 4-5 cm.

-

Add a small amount of an internal standard, such as Tetramethylsilane (TMS) for CDCl₃ or 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O, for chemical shift referencing (0 ppm).

-

-

Instrument Setup (General) :

-

Insert the NMR tube into a spinner turbine and adjust its depth.

-

Place the sample into the NMR spectrometer's magnet.

-

Lock the field on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, which results in sharp, symmetrical peaks.

-

-

Data Acquisition :

-

For ¹H NMR : Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio. A relaxation delay (D1) of 1-2 seconds is generally appropriate.

-

For ¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (hundreds to thousands) and a longer acquisition time are required.

-

Process the raw data by applying a Fourier transform, phasing the spectrum, and performing baseline correction.

-

Calibrate the chemical shift axis using the internal standard.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr Pellet Method)

This protocol is for analyzing solid samples.

-

Sample Preparation :

-

Dry spectroscopic grade Potassium Bromide (KBr) in an oven at ~110°C for several hours to remove any absorbed moisture, then store it in a desiccator.

-

In an agate mortar, thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of the dried KBr. The mixture should have the consistency of fine flour to minimize light scattering.

-

The final concentration of the sample in the KBr should be between 0.1% and 1.0%.

-

-

Pellet Formation :

-

Transfer the ground mixture into a pellet-forming die.

-

Place the die under a hydraulic press. It is often beneficial to apply a vacuum to the die to remove trapped air.

-

Slowly apply a pressure of 8-10 tons for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition :

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

First, acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

-

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for volatile or semi-volatile compounds. Amino acids often require derivatization to increase their volatility for GC analysis.

-

Sample Preparation (with Derivatization) :

-

To make this compound more volatile, it can be derivatized. A common method is silylation, for example, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

Dissolve a small amount (e.g., 1 mg) of this compound in a suitable solvent (e.g., pyridine or acetonitrile).

-

Add the derivatizing agent and heat the mixture (e.g., at 60-70°C) for a specified time to ensure complete reaction.

-

The resulting solution containing the derivatized analyte is then diluted to an appropriate concentration (e.g., 1-10 ppm) with a volatile organic solvent like hexane or ethyl acetate.

-

-

Instrument Setup :

-

Gas Chromatograph (GC) :

-

Injector: Set to a temperature that ensures rapid volatilization without thermal degradation (e.g., 250°C).

-

Column: Use a capillary column appropriate for separating amino acid derivatives (e.g., a DB-5ms or similar non-polar to mid-polar column).

-

Oven Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 280°C) to elute the analyte.

-

Carrier Gas: Use an inert gas, typically Helium, at a constant flow rate.

-

-

Mass Spectrometer (MS) :

-

Ion Source: Use Electron Ionization (EI) at a standard energy of 70 eV. Set the source temperature (e.g., 230°C).

-

Mass Analyzer: Set to scan a relevant mass range (e.g., m/z 40-500).

-

-

-

Data Acquisition :

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

-

Start the GC run and MS data acquisition simultaneously.

-

The MS will record mass spectra continuously as compounds elute from the GC column.

-

The resulting data is a total ion chromatogram (TIC), which shows signal intensity versus retention time. The mass spectrum for any point in the chromatogram can be examined.

-

Visualization of Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate the experimental and logical processes involved in the spectroscopic analysis of this compound.

Figure 1. Experimental workflow for the spectroscopic analysis of this compound.

Figure 2. Logical relationship of data for structural elucidation.

References

Solubility of Ethyl Glutamate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl glutamate, the ethyl ester of the non-essential amino acid L-glutamic acid, serves as a crucial intermediate in the synthesis of pharmaceuticals and other bioactive molecules. Its solubility in various organic solvents is a critical parameter for reaction kinetics, purification processes, and formulation development. This technical guide provides an overview of the known solubility characteristics of this compound, a detailed experimental protocol for its solubility determination, and comparative data from a closely related compound, L-glutamic acid 5-methyl ester, to offer valuable insights for laboratory and process development.

Introduction

Understanding the solubility of this compound (L-glutamic acid 5-ethyl ester) in organic solvents is fundamental for its effective use in chemical synthesis and pharmaceutical applications. Solubility dictates the choice of solvent for reactions, influences crystallization and purification strategies, and is a key factor in the design of drug delivery systems. While qualitative descriptions of this compound's solubility are available, comprehensive quantitative data across a range of organic solvents and temperatures remains limited in publicly accessible literature. This guide aims to bridge this gap by providing a standardized methodology for solubility determination and presenting relevant comparative data to aid researchers in their work.

Qualitative Solubility Profile of this compound

This compound is generally characterized as a white to off-white crystalline powder. Based on its molecular structure, which includes both a polar amino acid backbone and a more nonpolar ethyl ester group, it is expected to be moderately soluble in polar organic solvents.[1] General observations indicate that it is soluble in water and ethanol.[1][2] However, for the purposes of chemical synthesis and purification, more specific quantitative data is often required.

Quantitative Solubility Data

Solubility of L-Glutamic Acid 5-Methyl Ester in Various Organic Solvents

The mole fraction solubility of L-glutamic acid 5-methyl ester was determined using a gravimetric method over a temperature range of 283.15 K to 323.15 K.[3] The data at a standard temperature of 298.15 K is summarized in the table below.

| Organic Solvent | Temperature (K) | Mole Fraction Solubility (x₁) |

| Methanol | 298.15 | 0.001379 |

| Ethanol | 298.15 | 0.000212 |

| 1-Propanol | 298.15 | 0.000116 |

| 2-Propanol | 298.15 | 0.000144 |

| Acetone | 298.15 | 0.000221 |

| 2-Butanone | 298.15 | 0.000107 |

| Acetonitrile | 298.15 | 0.000034 |

| 1,4-Dioxane | 298.15 | 0.000331 |

| Ethyl Acetate | 298.15 | 0.000145 |

| n-Hexane | 298.15 | 0.000132 |

| Dichloromethane | 298.15 | 0.000024 |

Data sourced from the Journal of Chemical & Engineering Data.[3]

This data indicates that the solubility of the methyl ester is highest in more polar solvents like methanol and decreases in less polar solvents. This trend is likely to be similar for this compound, although the absolute solubility values may differ due to the presence of the ethyl group instead of a methyl group.

Experimental Protocol for Solubility Determination: Gravimetric Method

The following is a detailed protocol for determining the solubility of this compound in an organic solvent using the static gravimetric method. This method is reliable and widely used for generating accurate solubility data.

Materials and Apparatus

-

This compound (high purity)

-

Selected Organic Solvents (analytical grade)

-

Jacketed glass vessel with magnetic stirrer

-

Thermostatic water bath

-

Analytical balance (readability ± 0.0001 g)

-

Drying oven

-

Syringe with filter (e.g., 0.45 µm PTFE)

-

Pre-weighed sample vials

Experimental Procedure

-

Temperature Control : Set the thermostatic water bath to the desired experimental temperature and allow the jacketed glass vessel to equilibrate.

-

Sample Preparation : Add an excess amount of this compound to a known volume of the selected organic solvent in the jacketed glass vessel.

-

Equilibration : Stir the mixture vigorously using a magnetic stirrer for a sufficient time to ensure that equilibrium is reached. It is recommended to stir for at least 24 hours. To confirm equilibrium, samples can be taken at different time points (e.g., 12, 18, and 24 hours) and analyzed. Equilibrium is reached when consecutive measurements show no significant change in concentration.

-

Sampling : Once equilibrium is achieved, stop the stirring and allow the undissolved solid to settle for at least 2 hours.

-

Filtration and Weighing : Carefully withdraw a known volume of the clear supernatant using a pre-heated syringe fitted with a filter to avoid precipitation during sampling. Transfer the sample immediately to a pre-weighed vial and record the total weight.

-

Drying : Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. Dry the sample to a constant weight.

-

Final Weighing : After cooling to room temperature in a desiccator, weigh the vial containing the dried this compound residue.

-

Calculation : The mole fraction solubility (x₁) can be calculated using the following equation:

x₁ = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

where:

-

m₁ is the mass of the dissolved this compound (solute)

-

M₁ is the molar mass of this compound

-

m₂ is the mass of the solvent

-

M₂ is the molar mass of the solvent

-

The following diagram illustrates the experimental workflow for the gravimetric determination of solubility.

Factors Influencing Solubility

The solubility of this compound in a given solvent is influenced by several factors. Understanding these can aid in the rational selection of solvents and the optimization of experimental conditions. The logical relationship between these factors and the resulting solubility is depicted in the diagram below.

Conclusion

While specific quantitative solubility data for this compound in a wide range of organic solvents is currently scarce in the literature, this technical guide provides researchers and drug development professionals with the necessary tools to approach this challenge. The provided experimental protocol for the gravimetric method offers a robust and reliable means of generating this critical data. Furthermore, the comparative solubility data for L-glutamic acid 5-methyl ester serves as a valuable starting point for solvent screening and experimental design. By understanding the factors that influence solubility and by employing standardized experimental techniques, scientists can effectively characterize the solubility profile of this compound to optimize its use in their research and development activities.

References

A Comprehensive Technical Guide to the Proper Handling and Storage of Ethyl Glutamate Powder

For Researchers, Scientists, and Drug Development Professionals

Ethyl glutamate, a derivative of the amino acid glutamic acid, is a fine white to off-white crystalline powder utilized in various research and development applications. Ensuring its purity and stability is paramount for reliable experimental outcomes. This technical guide provides in-depth information on the proper handling and storage conditions for this compound powder, including recommended procedures, stability considerations, and potential degradation pathways.

General Properties and Safety Overview

This compound (L-Glutamic acid 5-ethyl ester) is characterized by the molecular formula C7H13NO4. While generally stable under appropriate conditions, it is susceptible to degradation through hydrolysis and intramolecular cyclization.

Safety Precautions: this compound is classified as harmful if swallowed, and can cause skin and serious eye irritation. It may also lead to respiratory irritation. Therefore, adherence to standard laboratory safety protocols is essential.

Recommended Handling Procedures

Proper handling of this compound powder is crucial to maintain its integrity and ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or glasses are mandatory to prevent eye irritation.

-

Hand Protection: Wear appropriate chemical-resistant gloves.

-

Respiratory Protection: In cases of significant dust generation or when handling bulk quantities, a NIOSH-approved respirator is recommended.

-

Body Protection: A laboratory coat or other protective clothing should be worn.

General Handling Practices:

-

Avoid the formation of dust during handling.

-

Ensure adequate ventilation in the work area.

-

Prevent contact with skin, eyes, and clothing.

-

Do not ingest or inhale the powder.

Optimal Storage Conditions

The stability of this compound powder is significantly influenced by storage conditions. The following table summarizes the recommended parameters to ensure its long-term stability.

| Parameter | Recommended Conditions | Rationale |

| Temperature | Short-term (days to weeks): 2-8°C Long-term (months to years): -20°C | Low temperatures minimize the rate of potential degradation reactions. Some sources indicate a shelf life of up to 3 years at -20°C.[1] |

| Humidity | Store in a dry environment. Use of a desiccator is recommended. | This compound is susceptible to hydrolysis in the presence of moisture. |

| Light | Protect from light. Store in an opaque or amber-colored container. | While specific photostability data is limited, it is good practice to protect amino acid derivatives from light to prevent photodegradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Some sources describe this compound as "air sensitive," suggesting that an inert atmosphere can prevent oxidative degradation.[2] |

| Container | Use a tightly sealed, non-reactive container. | Prevents contamination and exposure to moisture and air. |

| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases. | These substances can accelerate the degradation of this compound. |

Stability and Degradation Pathways

This compound can degrade through two primary pathways: hydrolysis and intramolecular cyclization. The rate of these reactions is influenced by factors such as pH, temperature, and the presence of moisture.

Hydrolysis

The ester functional group in this compound is susceptible to hydrolysis, which can be catalyzed by either acid or base. This reaction cleaves the ester bond, yielding glutamic acid and ethanol.

Intramolecular Cyclization

Under certain conditions, particularly with changes in temperature and pH, the amino group of this compound can attack the ester carbonyl, leading to the formation of a five-membered ring structure known as ethyl pyroglutamate. This cyclization reaction results in the elimination of an ethanol molecule. The formation of pyroglutamate derivatives from N-terminal glutamate residues is a known modification in proteins and peptides.[3]

The following diagram illustrates the primary degradation pathways of this compound.

Experimental Protocols for Stability Assessment

To ensure the quality and purity of this compound powder, particularly for use in regulated environments, stability-indicating analytical methods are essential. A common approach is to use High-Performance Liquid Chromatography (HPLC).

Forced Degradation Studies

Forced degradation studies are performed to intentionally degrade the this compound sample under various stress conditions. These studies help to identify potential degradation products and to develop a stability-indicating analytical method that can separate the intact drug from its degradants.

General Protocol for Forced Degradation:

-

Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60-80°C) for a specified period.

-

Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and maintain at room temperature or slightly elevated temperature for a set time.

-

Oxidative Degradation: Treat a solution of this compound with a dilute solution of hydrogen peroxide (e.g., 3-30%) at room temperature.

-

Thermal Degradation: Expose the solid this compound powder to dry heat (e.g., 80-100°C) for an extended period.

-

Photodegradation: Expose a solution of this compound to a controlled light source (e.g., UV or fluorescent light) as per ICH Q1B guidelines.

Samples from each stress condition should be analyzed by a suitable analytical method, such as HPLC, to identify and quantify any degradation products.

Example of a Stability-Indicating HPLC Method

-

Column: A reversed-phase C18 column is a common starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) at a controlled pH and an organic modifier (e.g., acetonitrile or methanol). The pH of the mobile phase is a critical parameter for achieving good separation of amino acid derivatives.

-

Detection: UV detection at a low wavelength (e.g., 200-220 nm) is typically suitable for compounds with limited chromophores like this compound.

-

Method Validation: The developed method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

The following diagram outlines the workflow for developing a stability-indicating analytical method.

Conclusion

The proper handling and storage of this compound powder are critical for maintaining its chemical integrity and ensuring the validity of research outcomes. By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can minimize the risk of degradation and ensure the quality of this important research chemical. The implementation of robust stability-indicating analytical methods is also essential for monitoring the purity of this compound throughout its lifecycle.

References

Ethyl Glutamate: A Technical Material Safety Data Sheet for Laboratory Professionals

This guide provides a comprehensive overview of the material safety data for Ethyl Glutamate, tailored for researchers, scientists, and professionals in drug development. It consolidates critical safety information, physical and chemical properties, and handling procedures to ensure safe laboratory use.

Section 1: Chemical Product and Company Identification

This compound is an ester of glutamic acid used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1] It also finds application in biochemical research and as a skin-conditioning agent in cosmetics.[2][3]

| Identifier | Value |

| Chemical Name | This compound[1] |

| Synonyms | L-Glutamic acid 5-ethyl ester, gamma-Ethylglutamate, H-Glu(OEt)-OH[4] |

| CAS Number | 1119-33-1 |

| Molecular Formula | C₇H₁₃NO₄ |

| Molecular Weight | 175.18 g/mol |

| Intended Use | Laboratory research and chemical synthesis only. |

Section 2: Hazards Identification

This compound is classified under the Globally Harmonized System (GHS) with specific warnings for acute toxicity and irritation.

GHS Classification Summary

Caption: GHS Hazard Identification for this compound.

| GHS Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Specific target organ toxicity, single exposure | Category 3 (Respiratory tract irritation) |

Precautionary Statements: Users should adhere to P-statements including P261 (avoid breathing dust), P264 (wash skin thoroughly after handling), P270 (do not eat, drink or smoke when using this product), and P280 (wear protective gloves/eye protection/face protection).

Section 3: Composition and Information on Ingredients

This material safety data sheet applies to Ethyl L-Glutamate of high purity, typically greater than 97.0%.

| Component | CAS Number | Purity |

| 5-Ethyl L-Glutamate | 1119-33-1 | >97.0% |

Section 4: First-Aid Measures

Immediate medical attention is crucial in case of exposure. The following protocols are recommended.

Caption: Emergency First-Aid Response Protocol.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.

-

Eye Contact: Rinse eyes with pure water for at least 15 minutes, holding the eyelids open.

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a poison control center or doctor immediately.

Section 5: Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards: The material is combustible. In a fire, hazardous decomposition products such as carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx) may be liberated.

-

Protective Equipment: Fire-fighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.

Section 6: Accidental Release Measures

Proper containment and cleanup are essential to prevent environmental contamination and personnel exposure.

Caption: Accidental Release and Spill Cleanup Workflow.

-

Personal Precautions: Avoid dust formation. Ensure adequate ventilation and wear appropriate personal protective equipment (PPE).

-

Environmental Precautions: Prevent the substance from entering drains, surface water, or ground water.

-

Methods for Cleanup: Sweep up the spilled solid material and place it into a suitable, labeled container for disposal.

Section 7: Handling and Storage

-

Handling: Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin, eyes, and clothing, and avoid ingestion and inhalation. Avoid the formation of dust.

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. It is recommended to store at 2-8°C for short-term and -20°C for long-term (up to 3 years in powder form). Store under an inert atmosphere as the material can be air-sensitive.

-

Incompatible Materials: Strong oxidizing agents.

Section 8: Exposure Controls and Personal Protection

-

Engineering Controls: Use in a well-ventilated area. None are required under normal use conditions.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.

-

Skin Protection: Wear impervious, flame-resistant clothing and appropriate protective gloves to prevent skin exposure.

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with a particle filter.

-

Section 9: Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference |

| Appearance | White to off-white crystalline powder/solid | |

| Melting Point | 179 °C / 354.2 °F | |

| Boiling Point | 326.5 °C at 760 mmHg | |

| Flash Point | 64 °C (Lit.) / 151.3 °C | |

| Density | 1.197 - 1.2843 g/cm³ (Estimated) | |

| Water Solubility | Soluble (100 mg/ml) | |

| Vapor Pressure | 4.29E-05 mmHg at 25°C | |

| logP (Octanol/Water) | 0.44190 | |

| pKa | 2.21 ± 0.10 (Predicted) |

Section 10: Stability and Reactivity

-

Reactivity: No hazardous reactions are known under normal processing.

-

Chemical Stability: The product is stable under recommended storage conditions but may be sensitive to air.

-

Conditions to Avoid: Incompatible products, excess heat, and dust formation.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Under fire conditions, it can decompose to form carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).

Section 11: Toxicological Information

-

Acute Toxicity: Harmful if swallowed (Acute Tox. 4). The oral LD50 in rats is greater than 2000 mg/kg bw, indicating low acute toxicity.

-

Skin Corrosion/Irritation: Causes skin irritation (Skin Irrit. 2). Tests on rabbits showed slight irritation.

-

Serious Eye Damage/Irritation: Causes serious eye irritation (Eye Irrit. 2A).

-

Respiratory/Skin Sensitization: No evidence of skin sensitization was found in guinea pig studies.

-

Germ Cell Mutagenicity: Not expected to be mutagenic.

-

Carcinogenicity: Not classified as a carcinogen by IARC or the U.S. EPA.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (STOT SE 3).

Section 12: Ecological Information

Data on the ecotoxicological effects of this compound is limited. It is not expected to be harmful to aquatic life given its high water solubility. Users should prevent the material from being released into the environment.

Section 13: Disposal Considerations

Waste material must be disposed of in accordance with all applicable national, state, and local regulations. Do not mix with other waste. Handle uncleaned containers as you would the product itself.

Section 14: Transport Information

This compound is generally not regulated as a dangerous good for transport by road (CFR), air (IATA), or sea (IMDG).

Section 15: Regulatory Information

This product is not known to contain any substances regulated under SARA Title III, CERCLA, or California Proposition 65. Users should consult local regulations for any specific reporting requirements.

Section 16: Other Information

The information provided in this document is based on the best available knowledge at the date of its publication and is intended to serve as a guide for safe handling, use, storage, and disposal. It is not to be considered a warranty or quality specification.

References

An In-depth Technical Guide to the Natural Occurrence and Isolation of Ethyl Glutamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl glutamate, the ethyl ester of the ubiquitous amino acid L-glutamic acid, is an organic compound with emerging significance in the fields of biochemistry and pharmacology. While its precursor, L-glutamic acid, is well-studied for its role as a primary excitatory neurotransmitter and a key component of cellular metabolism, the natural occurrence, and biological activities of this compound are less understood. This technical guide provides a comprehensive overview of the current knowledge regarding the natural presence of this compound in various biological and food matrices, detailed methodologies for its isolation and purification, and an exploration of its potential physiological roles. The information presented herein is intended to serve as a foundational resource for researchers investigating the biochemistry of this intriguing molecule and for professionals in drug development exploring its therapeutic potential.

Natural Occurrence of this compound

While not as widespread as its parent amino acid, evidence suggests that this compound is a naturally occurring compound, primarily found in fermented foods and beverages and certain biological systems. Its formation is often a result of enzymatic or non-enzymatic esterification of glutamic acid in the presence of ethanol.

Occurrence in Fermented Products

Fermentation processes, which involve the metabolism of microorganisms in the presence of sugars and amino acids, provide an ideal environment for the formation of various esters, including this compound.

-

Sake and Wine: Japanese sake, a fermented rice beverage, is known to contain a variety of amino acids and their derivatives. While comprehensive quantitative data for this compound in sake is limited, the presence of high concentrations of both glutamic acid (100-250 mg/L) and ethanol makes its formation plausible[1]. Similarly, wines, particularly those that undergo extended contact with yeast lees, may contain this compound, although specific concentrations are not well-documented in current literature.

-

Other Fermented Foods: A study by Dand newall et al. (2020) identified N-ethylglutamate (NEG) in commercially available Luria-Bertani (LB) broth, a common microbial growth medium containing yeast extract and tryptone[2]. This finding strongly suggests that this compound is present in yeast extracts and protein hydrolysates, which are common ingredients in many fermented food products.

Occurrence in Biological Systems

The same study that identified N-ethylglutamate in LB broth also found it at a significant concentration within Escherichia coli cells grown in this medium[2]. This indicates that bacteria can uptake and potentially metabolize this compound.

Formation Pathways

The formation of this compound in natural systems is believed to occur through two primary mechanisms:

-

Enzymatic Esterification: During fermentation, yeast and other microorganisms produce a variety of enzymes, including esterases, which can catalyze the reaction between an alcohol (ethanol) and a carboxylic acid (the gamma-carboxyl group of glutamic acid) to form an ester.

-

Non-Enzymatic (Chemical) Esterification: In acidic environments with a high concentration of ethanol, such as in certain fermented beverages, the direct acid-catalyzed esterification of glutamic acid can occur over time.

The following diagram illustrates the general formation pathway of this compound.

Figure 1: General formation pathway of this compound.

Quantitative Data

To date, direct quantitative analysis of this compound in a wide range of natural products is limited. The most definitive data comes from the study of E. coli and its growth medium.

| Sample Matrix | Concentration | Reference |

| Luria-Bertani (LB) Broth | 160 µM | [2] |

| Escherichia coli BL21 cells (grown on LB broth) | ~4 mM | [2] |

Isolation and Purification